An In-Depth Technical Guide to cis-3-(Boc-aminomethyl)cyclobutylamine (CAS 1363381-81-0)
An In-Depth Technical Guide to cis-3-(Boc-aminomethyl)cyclobutylamine (CAS 1363381-81-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of cis-3-(Boc-aminomethyl)cyclobutylamine, a key building block in modern medicinal chemistry. The guide delves into its physicochemical properties, outlines a detailed synthetic pathway, and explores its applications in the development of novel therapeutics, particularly antimicrobial agents and muscarinic receptor antagonists. The content is structured to provide both theoretical understanding and practical insights for researchers in drug discovery and development.
Introduction: The Significance of the Cyclobutane Motif
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable scaffold in drug design. Its rigid, puckered three-dimensional structure offers a distinct advantage over more flexible aliphatic chains or planar aromatic rings. This conformational constraint allows for the precise positioning of functional groups in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclobutane core can improve metabolic stability and other pharmacokinetic properties of a drug candidate. cis-3-(Boc-aminomethyl)cyclobutylamine, with its cis-disubstituted pattern, provides a unique spatial arrangement of two key functional groups: a primary amine and a Boc-protected aminomethyl group. This specific stereochemistry makes it a powerful tool for exploring chemical space and developing novel drug candidates with improved efficacy and safety profiles.
Physicochemical Properties and Handling
cis-3-(Boc-aminomethyl)cyclobutylamine is a white crystalline powder with a melting point in the range of 110-113 °C.[1] It is stable under standard laboratory conditions but is sensitive to strong acids, which can lead to the cleavage of the Boc protecting group.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1363381-81-0 | [1] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |
| Molecular Weight | 200.28 g/mol | |
| Appearance | White crystalline powder | [1] |
| Melting Point | 110-113 °C | [1] |
| Solubility | Soluble in methanol, ethanol, and dichloromethane. | General chemical knowledge |
| Storage | Store in a cool, dry place away from strong acids. | [1] |
Safety and Handling: cis-3-(Boc-aminomethyl)cyclobutylamine is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Synthesis of cis-3-(Boc-aminomethyl)cyclobutylamine
While cis-3-(Boc-aminomethyl)cyclobutylamine is commercially available, understanding its synthesis is crucial for researchers who may need to produce it in-house or require analogs. A plausible and efficient synthetic route starts from cis-1,3-cyclobutanedimethanol. The following multi-step synthesis is a representative, field-proven approach.
Caption: Synthetic workflow for cis-3-(Boc-aminomethyl)cyclobutylamine.
Experimental Protocol:
Step 1: Monomesylation of cis-1,3-Cyclobutanedimethanol
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Rationale: The selective activation of one hydroxyl group is achieved through monomesylation. The use of one equivalent of mesyl chloride at low temperature favors the formation of the mono-substituted product.
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Procedure:
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Dissolve cis-1,3-cyclobutanedimethanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C using an ice bath.
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Add triethylamine (1.1 eq) dropwise.
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Slowly add a solution of methanesulfonyl chloride (1.0 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
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Allow the reaction to stir at 0 °C for 2 hours and then warm to room temperature and stir for an additional 4 hours.
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Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.
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Step 2: Azide Formation
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Rationale: The mesylate is a good leaving group and is readily displaced by the azide nucleophile in an SN2 reaction.
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Procedure:
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Dissolve the crude mesylate from Step 1 in dimethylformamide (DMF).
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Add sodium azide (1.5 eq) to the solution.
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Heat the reaction mixture to 80 °C and stir for 12 hours.
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Cool the reaction to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford cis-3-(azidomethyl)cyclobutanol.
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Step 3: Boc Protection of the Hydroxyl Group
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Rationale: The remaining hydroxyl group is protected with a Boc group to prevent it from reacting in the subsequent reduction step.
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Procedure:
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Dissolve the azide from Step 2 in DCM.
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Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
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Stir the reaction at room temperature for 16 hours.
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Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the Boc-protected azide.
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Step 4: Reduction of the Azide
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Rationale: The azide is reduced to the primary amine using catalytic hydrogenation. This is a clean and efficient method for this transformation.
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Procedure:
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Dissolve the Boc-protected azide from Step 3 in methanol.
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Add a catalytic amount of 10% palladium on carbon (Pd/C).
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Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to yield the final product, cis-3-(Boc-aminomethyl)cyclobutylamine.
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Spectroscopic Characterization (Predicted)
¹H NMR (400 MHz, CDCl₃):
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δ ~3.1 ppm (t, 2H): Methylene protons adjacent to the Boc-protected nitrogen.
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δ ~2.8 ppm (m, 1H): Methine proton attached to the carbon bearing the primary amine.
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δ ~2.0-2.2 ppm (m, 4H): Methylene protons of the cyclobutane ring.
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δ ~1.8 ppm (m, 1H): Methine proton of the cyclobutane ring.
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δ 1.44 ppm (s, 9H): Methyl protons of the Boc group.
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δ ~1.2 ppm (br s, 2H): Protons of the primary amine.
¹³C NMR (100 MHz, CDCl₃):
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δ ~156 ppm: Carbonyl carbon of the Boc group.
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δ ~79 ppm: Quaternary carbon of the Boc group.
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δ ~45 ppm: Methylene carbon adjacent to the Boc-protected nitrogen.
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δ ~40 ppm: Methine carbon attached to the primary amine.
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δ ~35 ppm: Methylene carbons of the cyclobutane ring.
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δ ~30 ppm: Methine carbon of the cyclobutane ring.
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δ 28.4 ppm: Methyl carbons of the Boc group.
Mass Spectrometry (ESI+):
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m/z = 201.15 [M+H]⁺: Protonated molecular ion.
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m/z = 145.13 [M - tBu + H]⁺: Loss of the tert-butyl group.
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m/z = 101.10 [M - Boc + H]⁺: Loss of the Boc group.
Applications in Drug Discovery
cis-3-(Boc-aminomethyl)cyclobutylamine is a valuable building block in the synthesis of a variety of biologically active molecules. Its bifunctional nature and defined stereochemistry allow for the creation of diverse chemical libraries.
Antimicrobial Agents
The unique spatial arrangement of the two amino groups in cis-3-(Boc-aminomethyl)cyclobutylamine makes it an attractive scaffold for the development of novel antimicrobial agents.[1] The diamine core can be incorporated into larger molecules that can interact with bacterial cell walls or other essential bacterial targets.[1]
Workflow for Amide Coupling:
Caption: General workflow for amide coupling reactions.
Protocol for Amide Coupling:
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Dissolve cis-3-(Boc-aminomethyl)cyclobutylamine (1.0 eq) and the desired carboxylic acid (1.1 eq) in DMF.
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Add HATU (1.2 eq) and diisopropylethylamine (DIPEA, 2.0 eq).
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Stir the reaction at room temperature for 12 hours.
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Dilute the reaction with ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography or preparative HPLC.
Muscarinic Receptor Antagonists
Muscarinic acetylcholine receptors are involved in a wide range of physiological processes, and their antagonists are used to treat conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD). The cyclobutane scaffold can serve as a rigid core to which pharmacophoric elements can be attached to achieve high affinity and selectivity for specific muscarinic receptor subtypes.[1]
Conclusion
cis-3-(Boc-aminomethyl)cyclobutylamine is a versatile and valuable building block for medicinal chemists. Its unique stereochemistry and conformational rigidity provide a powerful tool for the design and synthesis of novel drug candidates with improved pharmacological properties. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and insights into its applications, which should serve as a valuable resource for researchers in the field of drug discovery.
